phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
Phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indolization process, where phenylhydrazine reacts with a suitable precursor under acidic conditions to form the indole ring . The acetylation of the phenyl group is achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be compared with other isoindole derivatives:
Similar Compounds: Indomethacin analogs, other acetylated phenyl derivatives.
Uniqueness: This compound’s unique structure and functional groups contribute to its distinct chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C23H15NO6 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
phenyl 2-(4-acetyloxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H15NO6/c1-14(25)29-18-10-8-16(9-11-18)24-21(26)19-12-7-15(13-20(19)22(24)27)23(28)30-17-5-3-2-4-6-17/h2-13H,1H3 |
InChI Key |
QBXCINAJACIQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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